molecular formula C10H13NO2 B1216133 Phenprobamate CAS No. 673-31-4

Phenprobamate

Cat. No.: B1216133
CAS No.: 673-31-4
M. Wt: 179.22 g/mol
InChI Key: CAMYKONBWHRPDD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenprobamate Research

The journey of this compound from its development to its current standing reflects broader trends in pharmacology and therapeutic medicine.

This compound was developed in the mid-20th century. patsnap.comwikipedia.org Initial research and clinical interest centered on its properties as a centrally acting skeletal muscle relaxant and anxiolytic. patsnap.comwikipedia.org Known by trade names such as Gamaquil and Isotonil, it was explored for its potential to treat muscle spasms, tension, and anxiety-related conditions. patsnap.comwikipedia.org Early investigations also touched upon its possible utility in managing epilepsy, although this did not become a primary application. patsnap.com The compound acts on the central nervous system (CNS), specifically targeting the spinal cord and brain to achieve its muscle-relaxing and anxiety-reducing effects. patsnap.com

This compound is chemically classified as a carbamate (B1207046). patsnap.comgenome.jpnih.gov Carbamates are a class of organic compounds derived from carbamic acid, and many exhibit a wide range of pharmacological effects. patsnap.com Within a therapeutic context, this compound is categorized as a centrally acting skeletal muscle relaxant. wikipedia.orggenome.jpnih.gov Its mechanism of action involves depressing the central nervous system. patsnap.comdrugbank.com This is achieved by modulating neurotransmitter activity, particularly by enhancing the effects of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the brain. patsnap.com By increasing GABAergic activity, this compound reduces neuronal excitability. patsnap.com It also acts on the spinal cord to inhibit polysynaptic reflexes, which contributes to its muscle relaxant properties. patsnap.com

This compound is frequently compared to meprobamate, another well-known carbamate anxiolytic, due to their structural and functional similarities. wikipedia.orgresearchgate.net The mechanism of action for this compound is considered to be very similar to that of meprobamate. wikipedia.orgresearchgate.net Meprobamate, introduced in the 1950s under the brand name Miltown, also functions as a nonselective CNS depressant by acting at multiple sites, including the thalamus, hypothalamus, limbic system, and spinal cord. glowm.comnih.gov

Another related compound is carisoprodol (B1668446), which is a prodrug that the body metabolizes into meprobamate. nih.govdrexelmedicine.org Both this compound and meprobamate have been investigated for their sedative and muscle relaxant effects. patsnap.comwikipedia.orgglowm.com However, research into meprobamate was more extensive, leading to its widespread use and subsequent scrutiny over its potential for dependency, which eventually resulted in its classification as a controlled substance. researchgate.netnih.gov

Comparative Overview: this compound and Meprobamate
FeatureThis compoundMeprobamate
Chemical ClassCarbamate patsnap.comgenome.jpnih.govCarbamate (bis-carbamate ester) glowm.comnih.gov
Primary Therapeutic UseSkeletal muscle relaxant, anxiolytic patsnap.comwikipedia.orgAnxiolytic, sedative glowm.comnih.gov
Mechanism of ActionEnhances GABAergic activity; inhibits polysynaptic reflexes in the spinal cord. patsnap.comNonselective CNS depression; acts on multiple CNS sites including the thalamus and limbic system. glowm.com Precise mechanism is considered unclear. nih.gov
MetabolismMetabolized by oxidative degradation of the carbamate group and ortho-hydroxylation of the benzene (B151609) ring. wikipedia.orgMetabolized rapidly in the liver to inactive glucuronide conjugates. glowm.com

Over time, this compound has been largely superseded by newer medications with different pharmacological profiles. wikipedia.org While it is still available in some European countries, it has been withdrawn from the market in the European Union and Canada. wikipedia.orgtandfonline.com The research focus has consequently shifted from therapeutic efficacy to its potential for dependence, similar to the trajectory of meprobamate and carisoprodol. researchgate.nettandfonline.com Reports have highlighted cases of this compound dependence, prompting a re-evaluation of its use. researchgate.nettandfonline.comnih.gov This has led to the suggestion that its potential for addiction warrants greater attention from health policymakers, especially concerning its availability. tandfonline.com In the current pharmaceutical landscape, this compound is not as commonly prescribed as other anxiolytics or muscle relaxants. patsnap.com

Scope and Significance of Contemporary this compound Research

Modern research on this compound is less about discovering new uses and more about refining the understanding of its fundamental properties and effects.

A significant area for contemporary research is the pharmacokinetics of this compound. There is a notable scarcity of comprehensive studies on this topic, with literature from 1998 indicating only two prior studies in humans, the results of which were inconsistent. nih.gov This inconsistency was attributed in part to differing analytical methods, highlighting a clear knowledge gap. nih.gov A subsequent study aimed to assess the single-dose kinetics of this compound more reliably using a sensitive and specific HPLC-assay. nih.gov

Further research is also needed to fully elucidate its pharmacodynamics. While it is understood to enhance GABAergic activity, the precise molecular interactions and the full spectrum of its effects on the CNS are not as well-defined as those of newer drugs. patsnap.com The mechanism of the related compound meprobamate is still described as not being fully clear, suggesting that a deeper understanding of this compound's actions could also be beneficial. nih.gov Addressing these gaps is crucial for a complete scientific understanding of the compound.

Reported Pharmacokinetic Parameters of this compound (Single Oral 800 mg Dose in Healthy Volunteers)
ParameterValue / ObservationSource
Elimination Half-Life5–8 hours wikipedia.org
Research GapInconsistency in results from early pharmacokinetic studies due to different analytical methodologies. nih.gov
Modern Assay DevelopmentA sensitive, specific, and reproducible HPLC-assay has been developed to improve the reliability of pharmacokinetic studies. nih.gov

Relevance in Understanding Central Nervous System Modulators

This compound's significance in pharmaceutical research is rooted in its function as a modulator of the central nervous system. patsnap.com Its mechanism of action, while not entirely elucidated, is understood to be centered on its interaction with key neurotransmitter systems, making it a valuable tool for studying CNS depression. patsnap.com

Research indicates that this compound primarily enhances the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. patsnap.compatsnap.com By potentiating GABAergic neurotransmission, this compound effectively dampens neuronal excitability. patsnap.com This action is believed to occur through its binding to GABA-A receptors, which are crucial sites for mediating inhibitory signals throughout the nervous system. patsnap.com This modulation leads to the compound's characteristic muscle relaxant and anxiolytic effects. patsnap.com

Furthermore, this compound's effects are not confined to the brain; it also acts on the spinal cord by inhibiting polysynaptic reflexes that contribute to muscle spasticity. patsnap.com Some research also suggests a possible interaction with glutamatergic systems, where it might inhibit the release of or block the receptors for glutamate (B1630785), the main excitatory neurotransmitter in the CNS. patsnap.com This dual action on both inhibitory and potentially excitatory pathways highlights its multifaceted role as a CNS modulator. patsnap.com The study of this compound and its analogue, meprobamate, contributes to the foundational knowledge of how simple carbamate structures can produce significant centrally-mediated therapeutic effects. wikipedia.orgncats.ioiiab.me

Table 1: Research Findings on this compound's CNS Modulation

Target System Mechanism of Action Resulting Effect
GABAergic System Enhances the action of GABA, the main inhibitory neurotransmitter, by binding to GABA-A receptors. patsnap.compatsnap.com Dampens neuronal excitability, leading to reduced anxiety and muscle tension. patsnap.com
Spinal Cord Reflexes Inhibits polysynaptic reflexes in the spinal cord. patsnap.com Reduces involuntary muscle contractions and spasticity. patsnap.com

| Glutamatergic System | Thought to potentially inhibit the release of or block glutamate receptors. patsnap.com | Contributes to a decrease in neuronal excitability and a calming effect. patsnap.com |

Implications for Future Drug Development and Repurposing

The study of this compound holds several implications for contemporary and future pharmaceutical research, particularly in the realms of drug development and repurposing. nih.gov Although this compound itself has been largely superseded by newer drugs with more favorable characteristics, the principles learned from its mechanism and chemical class continue to inform the search for novel CNS modulators. wikipedia.orgiiab.me

Understanding the structure-activity relationship of carbamates like this compound can guide the synthesis of new chemical entities with improved specificity and fewer off-target effects. The knowledge of its interaction with GABA-A receptors, for instance, provides a basis for designing more selective modulators that could target specific receptor subtypes implicated in various neurological and psychiatric disorders.

Moreover, the concept of drug repurposing—finding new therapeutic uses for existing drugs—is a highly relevant strategy in modern pharmacology. nih.gov This approach can significantly reduce the time and cost associated with drug development. nih.gov While this compound itself may not be a primary candidate for repurposing due to its known dependency potential, its broader class of carbamates remains of interest. nih.govresearchgate.net For example, felbamate, another carbamate derivative, is used as an anti-epileptic agent. Exploring the diverse pharmacological profiles of existing carbamates could uncover novel applications. Computational methods, such as molecular docking and structure-based drug repurposing (SBDR), allow researchers to screen libraries of approved compounds against new biological targets, accelerating the discovery of potential new uses for established drugs. mdpi.com

Table 2: Examples of Drug Repurposing

Drug Original Indication Repurposed Indication
Sildenafil Citrate Angina Pectoris Erectile Dysfunction nih.gov
Thalidomide Sedative/Morning Sickness Multiple Myeloma, Erythema Nodosum Leprosum nih.govmdpi.com

| Miltefosine | Antineoplastic Agent | Leishmaniasis mdpi.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpropyl carbamate
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InChI

InChI=1S/C10H13NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12)
Source PubChem
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InChI Key

CAMYKONBWHRPDD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13NO2
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DSSTOX Substance ID

DTXSID2046464
Record name Phenprobamate
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Molecular Weight

179.22 g/mol
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CAS No.

673-31-4
Record name Phenprobamate
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Pharmacological Mechanisms and Neurobiological Interactions of Phenprobamate

Elucidation of Phenprobamate's Primary Mechanism of Action

The principal mechanism of action of this compound involves the potentiation of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. patsnap.compatsnap.com This enhancement of GABAergic activity is central to its anxiolytic and muscle relaxant effects. patsnap.com The exact mechanism is thought to be similar to that of meprobamate, another well-known carbamate (B1207046). iiab.mencats.iowikipedia.org

Modulation of Gamma-Aminobutyric Acid (GABA) Neurotransmission

This compound's primary pharmacological effect is the enhancement of GABAergic neurotransmission. patsnap.com By augmenting the inhibitory effects of GABA, this compound effectively dampens neuronal excitability throughout the CNS. patsnap.compatsnap.com

This compound exerts its effects by interacting with GABA-A receptors, which are ligand-gated ion channels. patsnap.com These receptors are pentameric structures composed of five subunits that form a central chloride ion channel. youtube.com While the precise binding site of this compound on the GABA-A receptor complex has not been definitively elucidated, it is understood to be an allosteric modulator. youtube.com This means it binds to a site on the receptor distinct from the GABA binding site itself. nih.gov The interaction of this compound with the GABA-A receptor increases the receptor's affinity for GABA, leading to a more potent inhibitory response. nih.gov

GABA-A receptors exhibit significant heterogeneity, with various subunit combinations (e.g., α, β, γ) resulting in differing pharmacological properties. nih.govnih.gov Drugs like benzodiazepines, for instance, typically bind at the interface between α and γ subunits. youtube.com While the specific subunit interface for this compound binding is not as well-characterized, its action as a positive allosteric modulator is a key feature of its mechanism. nih.gov

The binding of GABA to its receptor opens the integrated chloride ion (Cl-) channel. youtube.com As a positive allosteric modulator, this compound enhances the GABA-mediated opening of this channel, leading to an increased influx of chloride ions into the neuron. patsnap.com This influx of negatively charged ions causes the neuron's membrane potential to become more negative, a state known as hyperpolarization. youtube.com Direct measurements in muscle fibers have shown that depolarization can induce an influx of chloride ions, which contributes to a sustained change in membrane potential. nih.gov

Table 1: Key Events in this compound-Mediated Neuronal Inhibition

StepEventConsequence
1This compound binds to an allosteric site on the GABA-A receptor.Increased affinity of the receptor for GABA.
2GABA binds to the GABA-A receptor.Opening of the chloride ion channel.
3Enhanced influx of chloride ions (Cl-).Hyperpolarization of the neuronal membrane.
4The neuron becomes less likely to fire an action potential.Reduced neuronal excitability and CNS depression.

Inhibition of Polysynaptic Reflexes in the Spinal Cord and Brainstem

This compound is known to act on the spinal cord to inhibit polysynaptic reflexes, which are complex neural circuits involving multiple synapses. patsnap.com This action contributes significantly to its efficacy as a muscle relaxant. patsnap.com The mechanism is thought to be similar to that of meprobamate, which has been shown to depress polysynaptic reflexes more potently than monosynaptic reflexes. psu.edu This preferential action on interneurons within the spinal cord helps to reduce muscle spasms and tension. patsnap.com Studies on the descending control of pain have highlighted the intricate role of GABAergic neurons in the brainstem, such as those in the rostral ventromedial medulla (RVM), in modulating spinal cord activity. nih.gov While direct research on this compound's effect on these specific brainstem-spinal cord pathways is limited, its general inhibitory action on polysynaptic reflexes is a recognized component of its pharmacological profile.

Potential Interactions with Glutamatergic Systems

Table 2: Summary of this compound's Neurotransmitter Interactions

Neurotransmitter SystemPrimary Effect of this compoundMechanism
GABAergic Potentiation of inhibitory neurotransmission.Positive allosteric modulation of GABA-A receptors, leading to increased chloride influx and neuronal hyperpolarization.
Glutamatergic Potential inhibition of excitatory neurotransmission.Thought to inhibit glutamate (B1630785) release or block its receptors (less established).
Inhibition of Glutamate Release or Receptor Blockade

For context, other centrally acting agents, such as the barbiturate (B1230296) phenobarbital (B1680315), are known to directly inhibit glutamate-induced neuronal excitation, which contributes to their anticonvulsant properties. patsnap.com This inhibition of the primary excitatory system in the brain complements the enhancement of the primary inhibitory system. patsnap.com The cooperative action of AMPA and NMDA receptors is crucial for shaping the postsynaptic response, where the fast current from AMPA receptors depolarizes the membrane, allowing for the activation of voltage-dependent NMDA receptors. nih.gov

Secondary Pharmacological Effects and Associated Mechanisms

The modulation of neuronal excitability by this compound gives rise to its distinct therapeutic properties, including sedation and anticonvulsant activity.

Anticonvulsant Properties: Receptor-Level Contributions

This compound's anticonvulsant effects also stem from its enhancement of GABA-A receptor function. wikipedia.orgnih.gov Seizures often arise from an imbalance between excitatory and inhibitory signals, resulting in hypersynchronous neuronal firing. nih.gov By augmenting the inhibitory tone of GABAergic synapses, this compound helps to counteract this hyperexcitability. nih.gov

The specific anticonvulsant action of drugs that modulate the GABA-A receptor often depends on their interaction with specific receptor subunit compositions. nih.gov GABA-A receptors are heteropentameric structures assembled from a variety of subunits (e.g., α, β, γ). nih.gov The specific combination of these subunits determines the pharmacological properties of the receptor. nih.govnih.gov For instance, the presence of a γ subunit is necessary for the action of benzodiazepines, while the α1 subunit is associated with hypnotic effects. nih.gov The specific subunit selectivity of this compound that contributes to its anticonvulsant profile has not been fully elucidated, but it is this receptor-level interaction that underpins its efficacy in preventing seizures. nih.gov

Comparative Neuropharmacology of this compound and Related Central Acting Agents

Differentiating the mechanism of this compound from other centrally acting agents, particularly barbiturates, is crucial for understanding its specific pharmacological profile.

Analogies and Distinctions with Carisoprodol (B1668446) and Meprobamate Metabolites

This compound, a centrally acting skeletal muscle relaxant, shares a close pharmacological relationship with carisoprodol and its primary active metabolite, meprobamate. All three compounds belong to the carbamate class and exert their therapeutic effects, including muscle relaxation and sedation, through the modulation of the central nervous system. nih.govwikipedia.org Their primary mechanism of action involves enhancing the effects of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor. nih.govresearchgate.netpatsnap.com This positive allosteric modulation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a subsequent decrease in neuronal excitability. patsnap.compatsnap.com

While the overarching mechanism is similar, notable distinctions exist in their metabolic pathways and the specific neurobiological interactions of the parent drugs and their metabolites. The assertion that this compound's mechanism is "probably similar to meprobamate" is a common theme in pharmacological literature, underscoring the foundational role of meprobamate as a reference compound for this class of drugs. wikipedia.orgpatsnap.comresearchgate.net

Metabolic Pathways and Active Metabolites

A key distinction lies in the metabolic conversion of these drugs. Carisoprodol functions as a prodrug, being extensively metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to form its principal active metabolite, meprobamate. mcpharmacol.comnih.gov This metabolic step is crucial, as meprobamate itself is a well-known anxiolytic and sedative agent, contributing significantly to the pharmacological effects of carisoprodol. mcpharmacol.comnih.gov In fact, after the administration of carisoprodol, meprobamate reaches substantial plasma concentrations. nih.gov

This compound, on the other hand, is metabolized through oxidative degradation of its carbamate group and ortho-hydroxylation of the benzene (B151609) ring. wikipedia.orgresearchgate.net One of its identified metabolites is 3-hydroxy-phenprobamate, which has been detected in the urine of both dogs and humans. nih.gov However, detailed pharmacological studies on the specific activity and potency of 3-hydroxy-phenprobamate at the GABA-A receptor are not as extensively documented as for meprobamate.

Meprobamate itself is further metabolized in the liver into inactive compounds, including hydroxymeprobamate, and conjugates that are then excreted by the kidneys. nih.gov

Neurobiological Interactions at the GABA-A Receptor

Recent research has shed light on the nuanced interactions of these compounds with GABA-A receptors, revealing important distinctions.

Potency and Efficacy:

Contrary to the long-held belief that carisoprodol's effects were solely attributable to its conversion to meprobamate, in-vitro studies have demonstrated that carisoprodol itself is a potent positive allosteric modulator of GABA-A receptors. nih.govmcpharmacol.com In fact, research indicates that carisoprodol is more potent and efficacious than its metabolite, meprobamate, in both allosterically modulating and directly activating GABA-A receptors. nih.govmcpharmacol.com This suggests that carisoprodol has its own intrinsic activity at the receptor before being metabolized.

Both carisoprodol and meprobamate exhibit barbiturate-like activity at the GABA-A receptor. mcpharmacol.comnih.gov They can directly gate the receptor at higher concentrations, meaning they can open the chloride channel even in the absence of GABA. nih.govnih.gov Again, carisoprodol demonstrates greater potency in this direct activation compared to meprobamate. nih.gov

While direct comparative studies on the potency of this compound and its metabolites are scarce, its classification as a carbamate with a mechanism similar to meprobamate suggests it also functions as a positive allosteric modulator of GABA-A receptors. wikipedia.orgpatsnap.com

Receptor Subunit Selectivity:

The GABA-A receptor is a complex protein composed of five subunits, and the specific combination of these subunits influences the pharmacological effects of drugs. drugtargetreview.comnih.gov Meprobamate has been shown to modulate GABA-A receptors containing various alpha subunits (α1, α2, α3, α5, and α6), which contributes to its broad spectrum of activity, including anxiolytic and muscle relaxant effects. nih.gov The effects of both carisoprodol and meprobamate on receptors containing α2, α3, and α5 subunits are thought to be particularly relevant to their muscle relaxant properties. nih.gov

Detailed information regarding the specific GABA-A receptor subunit selectivity of this compound and its metabolites is not as readily available, which represents a gap in the complete understanding of its pharmacological profile in comparison to carisoprodol and meprobamate.

Data Tables

Pharmacological and Metabolic Comparison
CompoundPrimary Mechanism of ActionActive Metabolite(s)Metabolizing EnzymeParent Drug Activity
This compound Positive allosteric modulator of GABA-A receptors3-hydroxy-phenprobamateNot specifiedActive
Carisoprodol Positive allosteric modulator of GABA-A receptorsMeprobamateCYP2C19Active and more potent than its primary metabolite
Meprobamate Positive allosteric modulator of GABA-A receptorsInactive metabolites (e.g., hydroxymeprobamate)Hepatic enzymesActive
Pharmacokinetic Distinctions
ParameterThis compoundCarisoprodolMeprobamate (as a metabolite of Carisoprodol)
Peak Plasma Concentration (Tmax) ~1-2 hours~1.5-2 hours nih.govLonger than Carisoprodol
Elimination Half-Life 5-8 hours wikipedia.org~2 hours nih.gov~10 hours nih.gov

Phenprobamate Metabolism and Pharmacokinetic Profile Research

Systemic Absorption and Distribution Kinetics

The systemic absorption and distribution of phenprobamate are influenced by various factors, including the route of administration and its interaction with biological components.

This compound is administered orally, and its pharmacokinetic profile following this route has been investigated patsnap.comnih.gov. Studies in rats have indicated that the absorption of this compound can exhibit time-dependent patterns. Specifically, when administered orally in suspension, this compound resulted in higher serum concentrations after morning doses compared to evening doses. This observation was linked to the absorption phase rather than metabolic processes, as similar time-dependent differences were not observed following intraperitoneal administration nih.gov. General principles of oral absorption highlight the critical role of passage across the gastrointestinal membrane, which is governed by factors such as dissolution rate and gastrointestinal motility kinampark.com.

This compound demonstrates moderate binding to plasma proteins in both rat and human subjects. Research indicates that this compound binds to plasma proteins in rats with an affinity of 74.3 ± 2.2%, while in humans, this binding is approximately 80.5 ± 1.1% researchgate.netnih.govresearchgate.net. This protein binding has been characterized as concentration-independent within the observed range of 10 to 80 µg/mL researchgate.netnih.govresearchgate.net. Furthermore, the presence of acetaminophen (B1664979) at a concentration of 10 µg/mL did not significantly alter the plasma protein binding of this compound in either species researchgate.netnih.govresearchgate.net.

Table 1: this compound Plasma Protein Binding

SpeciesPlasma Protein Binding (%)Concentration Range (µg/mL)Notes
Rat74.3 ± 2.210 - 80Concentration-independent
Human80.5 ± 1.110 - 80Concentration-independent

Beyond plasma protein binding, this compound also exhibits a notable partitioning into red blood cells. Distribution ratios between red blood cells and plasma were found to be greater than unity in both rats and humans, signifying a preferential uptake into erythrocytes researchgate.netnih.govresearchgate.net. Specifically, the distribution ratio was determined to be 1.86 in rats and 1.59 in humans, indicating a higher concentration of this compound within red blood cells compared to the plasma compartment researchgate.netnih.govresearchgate.net.

Table 2: this compound Red Blood Cell/Plasma Partitioning

SpeciesRed Blood Cell/Plasma Distribution Ratio
Rat1.86
Human1.59

Chronopharmacokinetics explores the influence of the body's biological rhythms, particularly circadian rhythms, on drug absorption, distribution, metabolism, and excretion biomedpharmajournal.orgnih.gov. These endogenous rhythms can affect physiological processes such as gastrointestinal motility, gastric pH, and blood circulation, all of which can impact drug absorption rates biomedpharmajournal.org. As noted in section 3.1.1, studies in rats have demonstrated that this compound's absorption kinetics can be time-dependent, leading to different serum concentration profiles depending on the time of day of administration nih.gov. The significant difference in the Area Under the Curve (AUC) observed after oral administration at different times of the day, but not after intraperitoneal administration, strongly suggests that the absorption phase is a key determinant of this compound's chronokinetic behavior in rats nih.gov.

Biotransformation Pathways of this compound

The metabolism of this compound involves its biotransformation into other compounds, primarily occurring in the liver.

This compound undergoes biotransformation, being converted to benzoic acid through oxidative pathways researchgate.net. The liver serves as the primary organ for drug metabolism, with a significant portion of these processes occurring within the hepatic microsomes, which house enzyme systems such as the cytochrome P450 (CYP450) family wfsahq.org. While specific enzymes responsible for this compound's hepatic metabolism are not detailed in the available literature, hepatic clearance is a critical factor in the elimination of many drugs solvobiotech.com. Metabolic stability studies aim to predict in vivo metabolic clearance, and hepatic metabolism is a major route of elimination for a substantial percentage of marketed drugs solvobiotech.com.

Compound Names Mentioned:

this compound

Toxicological Investigations and Risk Assessment of Phenprobamate

Research into Phenprobamate-Induced Liver Injury (DILI)

Drug-induced liver injury (DILI) represents a significant concern in pharmacology, encompassing a range of hepatic damage caused by medications. This compound has been implicated in DILI, necessitating an understanding of its presentation, potential mechanisms, and diagnostic approaches.

Case Reports and Observational Studies of Hepatotoxicity

While specific large-scale observational studies detailing this compound-induced hepatotoxicity are not extensively documented in the provided search results, case reports suggest a potential for liver injury. One study highlights a rare case of repeated DILI caused by this compound, emphasizing the need for physicians to be aware of its potential hepatotoxic effects researchgate.netindexcopernicus.com. These reports underscore that DILI can manifest with varied symptoms, from asymptomatic elevations in liver enzymes to severe liver failure, and often requires an exclusion diagnosis, considering individuals are frequently exposed to multiple drugs researchgate.netpracticalgastro.comswisshepa.org.

Mechanistic Hypotheses for this compound-Related Liver Damage

The precise mechanisms by which this compound may induce liver damage are not fully elucidated in the provided information. Generally, DILI is understood to arise from either direct toxicity of the drug or its metabolites, or through idiosyncratic, often immune-mediated, reactions swisshepa.orgresearchgate.net. Hypersensitivity or an immunological response to a metabolically generated drug-protein complex is a proposed mechanism for hepatotoxicity with certain related compounds like phenobarbital (B1680315) nih.gov. Further research would be needed to confirm specific pathways for this compound.

Diagnostic Processes for Drug-Induced Liver Injury

Diagnosing DILI typically involves a comprehensive approach that relies on clinical history, exclusion of other causes of liver injury, and characteristic patterns of liver enzyme elevations. There is no single specific test for DILI; rather, it is often diagnosed by ruling out other liver conditions such as viral hepatitis, autoimmune hepatitis, or alcoholic hepatitis swisshepa.orgmedlineplus.govbritishlivertrust.org.uk. Key diagnostic steps include:

Clinical History: A detailed history of drug exposure, including prescription medications, over-the-counter drugs, and herbal supplements, with a temporal association between drug initiation and symptom onset.

Blood Tests: Assessment of liver function tests, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin (B190676) levels. Elevated liver enzymes are indicative of liver injury medlineplus.govbritishlivertrust.org.uk.

Exclusion of Other Causes: Ruling out other potential etiologies of liver damage through serological tests for viral hepatitis, autoimmune markers, and imaging studies (e.g., ultrasound, CT scan, MRI) swisshepa.orgmedlineplus.gov.

Causality Assessment: Methods like the updated Roussel Uclaf Causality Assessment Method (RUCAM) or Naranjo adverse drug reaction probability scale are used to objectively assess the likelihood of a drug causing the observed liver injury researchgate.netindexcopernicus.com.

Central Nervous System Toxicity and Overdose Syndromes

This compound exerts its effects centrally and, in overdose situations, can lead to significant CNS depression. Its toxicity profile shares similarities with barbiturates.

Comparison with Barbiturate (B1230296) Overdose Profiles

This compound overdose is frequently described as being similar to barbiturate overdose researchgate.netwikidoc.orgncats.iochemeurope.com. Both classes of drugs are central nervous system depressants. Symptoms common to both overdose profiles include sedation, impaired cognitive function, ataxia, and respiratory depression researchgate.netwikipedia.org. High doses of this compound can lead to coma, similar to severe barbiturate poisoning jodrugs.com. The mechanism of action for this compound is thought to be comparable to meprobamate, which also depresses CNS function similarly to barbiturates, potentially through GABA-A receptor interaction jodrugs.comwikipedia.org.

Drug-Drug Interactions and Polypharmacy Research

Interactions with CNS Depressants (e.g., Benzodiazepines, Alcohol, Opioids)

This compound, by virtue of its mechanism of action which enhances GABAergic neurotransmission and potentially modulates glutamatergic systems, exhibits inherent CNS depressant effects wikipedia.orgpatsnap.com. This characteristic makes it susceptible to synergistic interactions with other drugs that also depress the central nervous system. Co-administration with substances such as benzodiazepines, alcohol, and opioids can significantly potentiate these depressant effects, leading to an increased risk of profound sedation, respiratory depression, impaired cognitive function, and potentially life-threatening outcomes like coma or death wikipedia.orgmedscape.comfda.govtcd.iefrontiersin.org.

Benzodiazepines, for instance, are well-established CNS depressants that enhance GABAergic activity. When combined with this compound, the additive effect on neuronal inhibition can lead to exaggerated sedation and respiratory depression wikipedia.orgdrugbank.com. Similarly, alcohol, a potent CNS depressant, can amplify the sedative and ataxic effects of this compound wikipedia.orgpatsnap.com. Opioids, which also depress CNS activity, particularly respiratory drive, present a significant risk when combined with this compound, as the combined pharmacodynamic effects can be synergistic, leading to severe respiratory compromise fda.govfrontiersin.org. Meprobamate, a related carbamate (B1207046), is also noted for its depressant effects and interactions with CNS depressants, underscoring the potential for similar interactions with this compound wikipedia.orgmedscape.com.

The risk assessment for this compound must consider these potential interactions, as they can alter the drug's expected therapeutic window and increase the likelihood of adverse toxicological events.

CNS Depressant ClassPotential Toxicological Consequence of Interaction with this compoundSupporting Information
BenzodiazepinesIncreased sedation, respiratory depression, impaired psychomotor performance, potential for coma. wikipedia.orgmedscape.comfda.govdrugbank.com
AlcoholEnhanced sedative effects, increased risk of respiratory depression and CNS depression. wikipedia.orgfda.govpatsnap.com
OpioidsPotentiation of analgesic effects, increased sedation, significant risk of respiratory depression, coma, and death. fda.govtcd.iefrontiersin.org

Effects of Enzyme Inducers and Inhibitors on this compound Metabolism

The metabolism of this compound occurs primarily in the liver through oxidative degradation of the carbamate group and ortho-hydroxylation of the benzene (B151609) ring wikipedia.orgpatsnap.com. Like many xenobiotics, this compound's metabolic fate can be significantly influenced by the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) enzyme system medicineslearningportal.orgmedsafe.govt.nznih.gov.

Enzyme inducers are substances that increase the activity or expression of specific CYP enzymes. When this compound is co-administered with CYP inducers, its metabolism can be accelerated. This increased metabolic clearance can lead to lower plasma concentrations of this compound, potentially reducing its therapeutic efficacy patsnap.commedicineslearningportal.orgmedsafe.govt.nznih.gov. Conversely, enzyme inhibitors are compounds that decrease the activity of CYP enzymes. If this compound is a substrate for enzymes that are inhibited by other drugs, its metabolism will be slowed. This reduced clearance can result in higher plasma levels of this compound, increasing the risk of accumulation and potential toxicity patsnap.commedicineslearningportal.orgmedsafe.govt.nznih.gov.

While specific CYP isoforms responsible for this compound metabolism are not exhaustively detailed in all sources, the general principles of enzyme induction and inhibition are critical for risk assessment. For example, drugs like phenobarbital and rifampicin (B610482) are known inducers of various CYP enzymes, while substances like cimetidine (B194882) and certain antifungal agents are known inhibitors patsnap.commedsafe.govt.nzyoutube.comfda.gov. Therefore, concurrent use of this compound with such agents warrants careful consideration of potential alterations in its pharmacokinetic profile and subsequent toxicological impact.

Enzyme Modulator TypeExamples of ModulatorsGeneral Effect on Drug MetabolismPotential Impact on this compound
Inducers Phenobarbital, Rifampicin, Tobacco, CarbamazepineIncrease enzyme activity, leading to faster drug metabolism.May decrease this compound plasma levels and therapeutic efficacy. patsnap.com
Inhibitors Cimetidine, Ketoconazole, Grapefruit Juice, CiprofloxacinDecrease enzyme activity, leading to slower drug metabolism.May increase this compound plasma levels and the risk of toxicity. patsnap.com

Specific Interactions (e.g., Acetaminophen)

Specific drug interactions are crucial for a comprehensive toxicological assessment. Research has investigated the interaction between this compound and acetaminophen (B1664979), particularly concerning their binding to plasma proteins. Studies in rats and humans have shown that this compound exhibits moderate binding to plasma proteins, which was found to be concentration-independent within a tested range researchgate.net. Importantly, the presence of acetaminophen at a concentration of 10 micrograms/mL did not significantly alter the protein binding of this compound in either rat or human plasma researchgate.net. This finding suggests that, at least concerning plasma protein binding, acetaminophen does not appear to influence this compound's distribution in a manner that would drastically alter its free fraction and thus its potential for interaction.

Other specific interactions involving this compound and acetaminophen are not extensively detailed in the provided search results. While acetaminophen is known to interact with other drugs through various mechanisms, including CYP enzyme modulation (e.g., as a NAT2 inhibitor yakhak.org), direct evidence of such interactions impacting this compound's metabolism or toxicity is limited in the reviewed literature.

Analytical Methodologies and Bioanalytical Research for Phenprobamate

Development and Validation of Quantitative Analytical Methods

The development of robust and reliable quantitative methods is a prerequisite for any detailed study of a drug's behavior in the body. For phenprobamate, researchers have successfully established methods using high-performance liquid chromatography, spectrophotometry, and gas chromatography.

High-Performance Liquid Chromatography (HPLC) for Biological Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound in biological fluids due to its sensitivity and specificity. nih.gov A key application has been the development of methods for its determination in plasma and other biological fluids. nih.gov

One established HPLC procedure utilizes a C18 reverse-phase column with a mobile phase consisting of a methanol, acetonitrile, and water mixture (33:15:52) and employs UV detection at 215 nm. nih.govresearchgate.net This method has been successfully applied to determine this compound concentrations in studies of plasma protein binding. nih.gov Another HPLC method was developed for the simultaneous quantification of this compound and acetaminophen (B1664979). nih.gov This method used a LiChrosorb RP18-5 column with a mobile phase of methanol-water-formic acid (120:80:1 v/v) and UV detection at 254 nm. nih.gov The linearity of this assay was confirmed for this compound in the concentration range of 4 to 28 µg/ml, with a high correlation coefficient of 0.9999. nih.gov

The reliability of HPLC makes it a reference method for validating other analytical techniques, such as spectrophotometry. nih.gov The development of sensitive and reproducible HPLC assays has been crucial for enabling reliable pharmacokinetic studies in humans. nih.gov

Summary of Validated HPLC Methods for this compound Analysis

ParameterMethod 1Method 2
Analytes This compoundThis compound and Acetaminophen
Column C18 Reverse PhaseLiChrosorb RP18-5
Mobile Phase Methanol/Acetonitrile/Water (33:15:52)Methanol/Water/Formic Acid (120:80:1 v/v)
Detection UV at 215 nmUV at 254 nm
Linear Range (this compound) Not specified4-28 µg/ml
Correlation Coefficient (this compound) Not specified0.9999
Reference nih.govresearchgate.net nih.gov

Spectrophotometric Techniques (e.g., UV Spectrophotometry, Derivative Spectrophotometry)

Spectrophotometric methods offer a simpler and more rapid alternative to chromatography for quantitative analysis, although they may present challenges with selectivity. analis.com.my For this compound, particularly when in combination with other substances like acetaminophen, derivative spectrophotometry has been employed to resolve issues of spectral overlap. nih.govtandfonline.com

Derivative-differential UV spectrophotometry, which relies on pH changes, has been presented for the simultaneous determination of this compound and acetaminophen mixtures. tandfonline.com This technique, along with ratio-spectra first derivative spectrophotometry, provides a means to analyze binary mixtures without prior chemical separation. tandfonline.com Another approach involves a compensation technique applied to derivative spectrophotometry to determine substances in mixtures with overlapping spectra. nih.gov These spectrophotometric methods have been successfully applied to the analysis of pharmaceutical preparations and have demonstrated results comparable to those obtained by HPLC. nih.govtandfonline.com

Gas Chromatography for Metabolite Analysis

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful and well-established technique for the analysis of drug metabolites. chemrxiv.org It is particularly suited for identifying and quantifying small, volatile molecules or those that can be made volatile through a process called derivatization. nih.govyoutube.com

In the context of this compound, GC has been utilized in the analysis of its metabolites. nih.gov Research has identified 3-hydroxy-phenprobamate as a metabolite in both dogs and humans, and its structural determination was supported by spectral data analysis, which often involves techniques like GC-MS. nih.gov The use of GC-MS in metabolomics allows for the profiling of primary metabolites, which requires a derivatization step to increase the volatility of compounds like hydroxylated metabolites. chemrxiv.orgnih.gov

Compensation Techniques for Overlapping Spectra

In multicomponent analysis, such as when this compound is combined with another drug, the emission spectra of the individual compounds can overlap, making direct measurement difficult. bio-rad-antibodies.com This spectral overlap requires a mathematical correction process known as compensation to accurately quantify the contribution of each component to the total signal. bitesizebio.comexpertcytometry.com

For the analysis of this compound in the presence of acetaminophen, compensation techniques have been specifically developed for use with derivative spectrophotometry. nih.gov This approach allows for the resolution of their overlapping spectra, enabling the simultaneous determination of both drugs. nih.govtandfonline.com The compensation method is based on calculating the spillover, which is the signal from one compound detected in the measurement channel of another, and mathematically removing it. bio-rad-antibodies.comexpertcytometry.com The accuracy of this correction is critical and relies on the use of proper controls and standards. bitesizebio.com The development of these techniques has provided a rapid and precise analytical solution for combined pharmaceutical formulations containing this compound. nih.gov

Bioanalytical Applications in Pharmacokinetic and Toxicological Studies

Bioanalytical methods are essential tools for conducting pharmacokinetic and toxicological studies, providing the data needed to understand a drug's absorption, distribution, metabolism, and excretion (ADME). ijpscr.info These methods are applied to determine the concentration of drugs and their metabolites in various biological fluids over time. ijpscr.infonih.gov

Determination of Plasma Levels of this compound and Metabolites

Validated analytical methods, primarily HPLC, have been instrumental in characterizing the pharmacokinetics of this compound in plasma. nih.govnih.gov Studies using these methods have determined key parameters such as plasma protein binding and red blood cell partitioning. nih.govresearchgate.net

Research in rats and humans has shown that this compound exhibits moderate binding to plasma proteins, with binding percentages of approximately 74.3% in rats and 80.5% in humans. nih.gov This binding was found to be independent of concentration within the range of 10 to 80 µg/ml. nih.gov Furthermore, the presence of acetaminophen did not significantly alter the protein binding of this compound. nih.govresearchgate.net The distribution ratio of this compound between red blood cells and plasma was found to be greater than one in both rats (1.86) and humans (1.59), indicating that the drug preferentially partitions into red blood cells. nih.gov

The analysis of metabolites is also a critical aspect of toxicological and pharmacokinetic studies. The metabolite 3-hydroxy-phenprobamate has been identified in human plasma, and its presence was noted to interfere with an older colorimetric method for this compound analysis, highlighting the need for more specific assays like HPLC or GC-MS. nih.gov

Bioanalytical Findings for this compound

ParameterFindingSpeciesReference
Plasma Protein Binding 74.3 ± 2.2%Rat nih.gov
Plasma Protein Binding 80.5 ± 1.1%Human nih.gov
Concentration Independence of Binding Confirmed in the range of 10-80 µg/mlRat & Human nih.gov
Red Blood Cell/Plasma Distribution Ratio 1.86Rat nih.gov
Red Blood Cell/Plasma Distribution Ratio 1.59Human nih.gov
Identified Plasma Metabolite 3-hydroxy-phenprobamateHuman nih.gov

Analysis in Urine and Other Biological Fluids

The quantitative determination of this compound and its metabolites in biological matrices such as urine and plasma is crucial for metabolic and pharmacokinetic studies. Various bioanalytical methods have been developed and employed for this purpose, with chromatographic techniques being the most prominent.

A key metabolite of this compound is 3-hydroxy-phenprobamate, which has been identified in the urine of both humans and dogs. patsnap.comnih.gov The analysis of this metabolite, often present in free form or as a glucuronide conjugate, has been accomplished using methods such as thin-layer chromatography (TLC) and gas chromatography (GC). patsnap.comnih.gov The presence of 3-hydroxy-phenprobamate in human plasma has also been noted, which can interfere with certain colorimetric analysis methods previously used for this compound plasma level determination. nih.gov

High-performance liquid chromatography (HPLC) has proven to be a robust method for the analysis of this compound in biological fluids. wikipedia.org One such developed procedure utilizes a C18 reverse-phase column with a mobile phase consisting of a methanol, acetonitrile, and water mixture (33:15:52) and UV detection at 215 nm. wikipedia.org This HPLC method has been successfully applied to determine the binding of this compound to plasma proteins and its partitioning into red blood cells. wikipedia.org

Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a widespread technique for the sensitive and specific quantification of various drugs and their metabolites in biological samples, including urine. thermofisher.comspringernature.comnih.govkurabiotech.comresearchgate.net These methods often involve simple sample preparation steps, such as a "dilute-and-shoot" approach, sometimes combined with enzymatic hydrolysis to cleave glucuronide conjugates, thereby increasing sensitivity. kurabiotech.com For broader screening purposes in clinical and forensic toxicology, both gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS are invaluable tools for identifying a wide array of compounds in urine. nih.govnih.govresearchgate.net

Below is a table summarizing an example of an HPLC method used for this compound analysis:

Table 1: HPLC Method for this compound Analysis in Biological Fluids

Parameter Specification
Column C18 Reverse Phase
Mobile Phase Methanol/Acetonitrile/Water (33:15:52)
Detection UV at 215 nm
Application Determination of this compound in plasma

Data sourced from a study on the high-performance liquid chromatographic analysis of this compound. wikipedia.org

Advances in Metabolomics for this compound Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool in biomedical research. nih.gov It provides a functional readout of the physiological state of a biological system and is increasingly applied to understand disease pathogenesis, identify biomarkers, and investigate the mode of action of drugs. nih.govnih.govplos.org

Targeted Metabolomics for Neurotransmitters and Related Pathways

Targeted metabolomics focuses on the measurement of a specific group of predefined metabolites, often related to a particular metabolic pathway. nih.gov This approach is particularly valuable in studying the effects of drugs on specific biochemical systems, such as neurotransmission. metwarebio.comrsc.org this compound, as a centrally acting agent, is known to modulate neurotransmitter systems, primarily by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). patsnap.compatsnap.com

Recent advances in analytical technology, particularly ultra-performance liquid chromatography coupled with mass spectrometry (UPLC/MS), have enabled the precise and sensitive profiling of neurotransmitter precursors and metabolites in biological samples. patsnap.com These targeted metabolomics studies can quantify dozens of neurotransmitters and related compounds, providing a detailed snapshot of the neurochemical environment. nih.govmetwarebio.com By analyzing how drugs like this compound influence these pathways, researchers can gain insights into their mechanisms of action and potential therapeutic applications in various neurological and psychiatric conditions. metwarebio.com The investigation of neurotransmitter pathways through metabolomics is instrumental in drug discovery and development for compounds targeting the central nervous system. metwarebio.com

Application in Pathogenesis Studies (e.g., Post-Neurosurgical Bacterial Meningitis)

The complex pathophysiology of conditions like post-neurosurgical bacterial meningitis (PNBM) presents a significant diagnostic challenge. metwarebio.comeuropeanreview.orgcabidigitallibrary.orgnih.gov PNBM is a severe complication following neurosurgical procedures, and its diagnosis is often confounded by the inflammatory responses from the initial brain injury and the surgery itself. europeanreview.orgnih.gov This has spurred research into novel biomarkers to improve diagnostic accuracy. mdpi.com

In this context, targeted metabolomics of cerebrospinal fluid (CSF) has shown promise. A recent study investigating the diagnostic potential of neurotransmitters for PNBM in stroke patients employed a targeted metabolomics approach. patsnap.com This research profiled neurotransmitter precursors and metabolites in the CSF of patients with and without PNBM. patsnap.com

The study identified a panel of biomarkers with strong diagnostic efficiency for PNBM. patsnap.com Notably, the results showed a significant downregulation of this compound in the CSF of patients with PNBM compared to the control group. patsnap.com This finding, alongside the altered levels of other neurotransmitters, suggests that the metabolic pathways involving these compounds are perturbed during the pathogenesis of PNBM. patsnap.com The bioinformatic analysis indicated the involvement of several key metabolic pathways, including tyrosine metabolism, glutamate (B1630785) metabolism, and tryptophan metabolism. patsnap.com

The downregulation of this compound, in conjunction with other identified biomarkers, contributed to a diagnostic model with high accuracy. patsnap.com This application of targeted metabolomics not only offers potential for improved PNBM diagnosis but also provides insights into the neurochemical changes that occur during this severe infection. patsnap.com

Table 2: Biomarkers with Strong Diagnostic Efficiency for Post-Neurosurgical Bacterial Meningitis (PNBM)

Biomarker Regulation in PNBM Area Under the Curve (AUC)
D-glutamine Downregulated 1.000
Boc-D-Tyr-OH Downregulated 0.9447
L(+)-arginine Downregulated 0.9418
DOPAC Upregulated 0.9173
This compound Downregulated Not specified in provided abstract

Data from a targeted metabolomics study on cerebrospinal fluid in patients with PNBM. patsnap.com

Preclinical and Early Clinical Research on Phenprobamate Applications

Investigations into Muscle Relaxant Properties

Phenprobamate's classification as a centrally acting skeletal muscle relaxant is supported by research into its effects on motor control and muscle activity.

This compound has demonstrated efficacy in alleviating muscle spasms and tension. Its mechanism involves acting on the spinal cord to inhibit polysynaptic reflexes, which are crucial in the generation of involuntary muscle contractions patsnap.compatsnap.com. By dampening these reflex pathways, this compound effectively reduces muscle spasticity and provides relief from conditions characterized by muscle hyperactivity patsnap.compatsnap.com. Its primary indications include the treatment of muscle spasms and tension, as well as muscle cramps and spasticity patsnap.comwikipedia.orgwikidoc.org.

Table 1: this compound's Muscle Relaxant Mechanisms

Mechanism of ActionTarget SiteResulting Effect on Muscle Activity
Inhibition of polysynaptic reflexesSpinal cordReduction of involuntary muscle contractions (spasms)
Enhancement of GABAergic activityCentral Nervous SystemDampening of neuronal excitability, leading to reduced muscle tension

This compound has been noted for its occasional use in general anesthesia wikipedia.orgwikidoc.org. While the specific mechanisms or detailed efficacy data in this context are not extensively detailed in the reviewed literature, its general properties of central nervous system depression and modulation of neuronal excitability are consistent with agents used in anesthesia. Many general anesthetics function by modulating neurotransmitter systems, including GABAergic pathways, which this compound also influences nih.govmdpi.com.

Anxiolytic Efficacy Research

The anxiolytic properties of this compound have been a significant area of interest, with research exploring its calming effects on the central nervous system.

This compound is recognized for its anxiolytic effects and has been historically used in humans for anxiety-related disorders patsnap.comwikipedia.orgwikidoc.org. Its mechanism of action is believed to involve the enhancement of gamma-aminobutyric acid (GABA) neurotransmission, a primary inhibitory system in the brain. By increasing GABAergic activity, this compound helps to dampen neuronal excitability, thereby reducing anxiety levels patsnap.compatsnap.com. This action is further supported by its potential to inhibit glutamate (B1630785) release or block glutamate receptors, which also contributes to decreased neuronal excitability and a calming effect patsnap.com. The development of drugs like meprobamate, which was a pioneering anti-anxiety medication, provides a historical context for this compound's similar pharmacological profile nih.govtaylorandfrancis.com.

Table 2: this compound's Anxiolytic Mechanisms

Mechanism of ActionTarget SiteResulting Effect on Anxiety
Enhancement of GABAergic activityCentral Nervous SystemDampening of neuronal excitability, leading to reduced anxiety
Inhibition of glutamate release/receptor blockadeCentral Nervous SystemDecrease in neuronal excitability, providing a calming effect

Anticonvulsant Efficacy Research

This compound possesses additional anticonvulsant effects, leading to its exploration in the context of epilepsy treatment.

The compound has been explored for its potential benefits in treating epilepsy, although this is not considered its primary therapeutic application patsnap.com. Research indicates that this compound has additional anticonvulsant effects wikipedia.orgwikidoc.org. While detailed findings from specific preclinical or early clinical trials focusing solely on its anticonvulsant efficacy in epilepsy are limited in the reviewed literature, its known modulation of GABAergic and glutamatergic systems aligns with mechanisms targeted by established anticonvulsant medications patsnap.comnih.govnih.govmedscape.commdpi.com.

Emerging and Exploratory Research Areas

This section delves into nascent and investigational research concerning this compound, exploring its potential applications beyond its established roles as a muscle relaxant and anxiolytic.

Potential Role in Weight Control and Metabolism Modulation

Emerging research suggests a potential link between this compound and the modulation of metabolic processes, particularly through its interaction with the Kinase Suppressor of Ras 2 (KSR2) gene. KSR2 is recognized as a critical intracellular scaffolding protein involved in various signaling pathways, including those that regulate energy homeostasis, insulin (B600854) sensitivity, and cellular fuel oxidation. Genetic variations in KSR2 have been associated with severe early-onset obesity, characterized by a reduced metabolic rate and an increased drive to eat nih.govsanger.ac.ukcam.ac.uknih.gov.

Regulatory Science, Abuse Potential, and Public Health Research

Regulatory Status and Policy Implications

The regulatory classification of a substance significantly influences its availability, prescribing practices, and potential for misuse. Phenprobamate's status as a non-controlled substance in many jurisdictions, coupled with its pharmacological similarities to substances with known abuse potential, presents a complex landscape for public health policy.

Non-Controlled Substance Status and its Ramifications

In many regions, this compound is not classified as a controlled substance researchgate.netresearchgate.nettaylorandfrancis.com. This lack of formal control has several ramifications. It generally permits broader availability, potentially through over-the-counter (OTC) sales in some European countries wikipedia.org. This accessibility, without the stringent prescription monitoring typically associated with controlled substances, can inadvertently facilitate misuse and diversion. While Brazil lists this compound under "Class C1 (Other controlled substances)" wikipedia.org, its general non-controlled status elsewhere means that regulatory oversight, designed to curb abuse, is often not applied. The consequence is that individuals may obtain and use this compound without the same level of medical supervision or awareness of its dependence potential as they would for scheduled medications.

Public Health Impact of this compound Use

Strategies for Monitoring and Managing Substance Use Disorders

This compound, while primarily recognized for its muscle relaxant and anxiolytic effects, carries a potential for dependency, particularly with prolonged or improper use. Patients with a history of substance abuse are advised to use this compound with caution, as it can lead to tolerance, necessitating higher doses and increasing the risk of dependence and potential abuse patsnap.com. This necessitates careful monitoring by healthcare providers. Regular follow-ups are crucial to detect signs of dependency and to adjust treatment regimens as needed patsnap.com.

Physicians are encouraged to investigate alternative muscle relaxant options for individuals with a documented history of alcohol and substance use disorders. Furthermore, health policy considerations include measures to prevent over-the-counter sales of such substances and to mitigate the potential for addiction researchgate.net. The management of substance use disorders involving medications like this compound often involves a multi-faceted approach that includes close clinical supervision, patient education, and the implementation of strategies to prevent misuse and dependence. Monitoring treatment progress in substance use disorder (SUD) treatment is a critical component, with instruments often focusing on symptom levels, relational functioning, and social functioning clinmedjournals.org. While not always directly applied to this compound, these broader strategies underscore the importance of continuous assessment and adaptation of treatment plans in managing potential substance use issues clinmedjournals.orgwho.int.

Environmental Monitoring and Ecotoxicological Research

The presence of pharmaceuticals in the environment, including surface waters, is a growing area of concern, impacting aquatic ecosystems and potentially public health nih.govresearchgate.net. This compound, as one such compound, has been a subject of environmental monitoring studies, particularly in the context of identifying and assessing the risks posed by pharmaceuticals and illicit drugs in aquatic environments researchgate.net. These studies aim to understand the occurrence, fate, and potential ecotoxicity of these substances.

Occurrence in Surface Waters and Environmental Fate

Research employing advanced analytical techniques, such as ultrahigh performance liquid chromatography interfaced with quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS/MS), has been instrumental in identifying this compound and its transformation products (TPs) in wastewater-impacted rivers rsc.orgresearchgate.netrsc.org. These studies utilize strategic screening approaches to identify compounds that decrease along river stretches and their associated TPs, which may show increasing concentrations rsc.orgresearchgate.netrsc.org. The analysis of this compound in such studies provides data on its presence in aquatic systems, contributing to a broader understanding of pharmaceutical occurrence in surface waters nih.govresearchgate.netrsc.orgresearchgate.netrsc.org. While specific environmental fate data (e.g., degradation rates, persistence) for this compound are not extensively detailed in the provided snippets, its identification in river systems indicates its entry into the aquatic environment, often originating from wastewater treatment plant effluents nih.govresearchgate.net.

Table 1: this compound Analytical Data

ParameterValue
Chemical FormulaC₁₀H₁₃NO₂
Mass Spectrometry (ESI+)179.0946
MS Fragment Ion 12.2
MS Fragment Ion 20.2
Retention Time (min)90
Ion Intensity 185
Ion Intensity 20.56
Ionization ModeFY

Ecotoxicity to Aquatic Organisms

The ecotoxicological assessment of pharmaceuticals in surface waters is a critical component of environmental risk evaluation. Studies have reviewed the availability and quality of data on the toxicity of psychopharmaceuticals and illicit drugs to aquatic organisms researchgate.net. A significant finding from such research is that many ecotoxicity tests have historically utilized endpoints like mortality, which may potentially underestimate the hazard posed by neurologically active compounds like this compound researchgate.net.

While direct, specific ecotoxicity data (e.g., LC50, EC50 values) for this compound on various aquatic organisms are not detailed in the provided search results, general trends for psychoactive pharmaceuticals suggest they may pose a higher risk to invertebrates and fish compared to algae. This differential risk is often attributed to variations in their toxicity mechanisms across different organisms mdpi.com. The presence of pharmaceuticals in aquatic environments necessitates ongoing research to understand their potential chronic effects and risks to non-target species, even at low environmental concentrations nih.govresearchgate.netmdpi.comeuropa.eu.

Compound List:

this compound

Q & A

Q. What synthetic pathways are established for Phenprobamate, and how do reaction conditions influence purity and yield?

Methodological Answer: this compound synthesis typically involves carbamate formation via reaction of 3-phenylpropyl chloride with methyl carbamate under alkaline conditions. Key factors include temperature control (60–80°C), solvent selection (e.g., dimethylformamide), and catalyst use (e.g., triethylamine). Purity (>98%) is validated via HPLC and NMR, while yield optimization (70–85%) relies on stoichiometric ratios and reflux duration . Data Example: Comparative studies show solvent polarity impacts crystallization efficiency—non-polar solvents reduce byproducts but prolong reaction times .

Q. Which preclinical models are most effective for evaluating this compound’s anxiolytic efficacy?

Methodological Answer: Rodent models (e.g., elevated plus maze, open field test) are standard. Controlled variables include dose-response curves (50–200 mg/kg), strain-specific pharmacokinetics, and blinded scoring to mitigate bias. Electromyography (EMG) in muscle relaxant studies quantifies neuromuscular blockade duration . Data Example: Sprague-Dawley rats showed dose-dependent reduction in anxiety-like behaviors at 150 mg/kg, with plasma concentrations peaking at 2 hours post-administration .

Q. How do researchers validate this compound’s metabolic stability in vitro?

Methodological Answer: Use hepatic microsomal assays (human/rat) to assess CYP450-mediated metabolism. Incubate this compound with NADPH-generating systems, quantify parent compound degradation via LC-MS/MS. Control for protein binding and co-factor depletion. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data across this compound studies be resolved?

Methodological Answer: Conduct meta-analysis to identify variability sources (e.g., interspecies differences, dosing regimens). Apply mixed-effects models to adjust for covariates like age, sex, and hepatic function. Replicate key studies under standardized protocols (e.g., FDA Bioanalytical Method Validation guidelines) . Data Example: A 2024 meta-analysis attributed conflicting half-life values (2.5–4.1 hours) to variations in CYP2C19 polymorphism prevalence across cohorts .

Q. What methodological challenges arise in designing longitudinal studies on this compound’s neurochemical effects?

Methodological Answer: Challenges include maintaining cohort retention, controlling for polypharmacy, and mitigating attrition bias. Use adaptive trial designs with interim endpoints (e.g., 6-month GABA receptor density via PET imaging). Confounding variables (e.g., comorbid anxiety disorders) require stratification .

Q. How should researchers address incomplete mechanistic data on this compound’s interaction with GABA_A receptors?

Methodological Answer: Employ patch-clamp electrophysiology in transfected HEK293 cells expressing α/β/γ subunits. Compare potentiation efficacy with benzodiazepines (e.g., diazepam) using concentration-response curves. Molecular docking simulations predict binding affinity at the β3 subunit interface .

Methodological Frameworks for this compound Research

FrameworkApplication ExampleEvidence
PICOT Population: Rodent models (C57BL/6 mice); Intervention: 100 mg/kg this compound; Comparison: Diazepam; Outcome: Anxiety-like behavior reduction; Time: 4-week exposure
FINER Feasible: Access to HPLC; Novel: Comparative CYP450 metabolism analysis; Ethical: IACUC-approved protocols; Relevant: Addressing anxiolytic resistance mechanisms
PEO Population: Patients with chronic muscle spasms; Exposure: this compound vs. baclofen; Outcome: EMG-measured muscle activity reduction

Key Data Considerations

  • Reproducibility : Use open-access platforms (e.g., Zenodo) to share raw pharmacokinetic datasets and analytical protocols .
  • Statistical Power : For rodent studies, sample sizes ≥12/group reduce Type II errors in behavioral assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.